(R)-(-)-2-Octanol
Overview
Description
Synthesis Analysis
The continuous biocatalytic synthesis of (R)-(-)-2-Octanol is notable for its efficiency and environmental friendliness. In a study, the enzyme membrane reactor demonstrated exceptional process stability with a turnover number of 15 million for the applied alcohol dehydrogenase. The use of ionic liquid as a cosolvent improved substrate concentration, space-time yields, and turnover numbers of the cofactor significantly, while generating 80% less waste compared to traditional methods (Kohlmann, Leuchs, Greiner, & Leitner, 2011).
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Octanol is characterized by the presence of an octyl group and a hydroxyl group, which contribute to its solubility and reactivity properties. The compound exhibits different degrees of hydrogen bonding and self-association, which are influenced by its molecular structure and the presence of the hydroxyl group. Studies on similar octanol compounds have shown that the hydrogen bonding and self-association can significantly affect their physical properties (Palombo, Sassi, Paolantoni, Morresi, & Cataliotti, 2006).
Scientific Research Applications
Biocatalytic Synthesis : (R)-2-Octanol has been synthesized continuously in an enzyme membrane reactor. The process showed high stability and efficiency, with significant turnover numbers. The use of ionic liquids like AMMOENG™ 101 improved substrate concentration and reduced waste generation (Kohlmann et al., 2011).
Lipase Mediated Resolution : The resolution of (R,S)-2-Octanol using lipase from Penicillium expansum in microaqueous media showed high conversion and excellent enantioselectivity. This indicates its potential application in producing optically pure (R,S)-2-Octanol (Dai & Xia, 2006).
Safety in Chemical Processes : A study on the catalytic oxidation of 2-Octanol with hydrogen peroxide assessed various safety issues. It used calorimetric techniques to identify reaction pathways and safety concerns, which is crucial in the chemical industry for process safety management (Sun et al., 2019).
Biotransformations in Biphasic Systems : The enantioselective microbial reduction of C4-C8 methylketones to (R)-alcohols, including (R)-2-Octanol, was investigated. Enhancing stereoselectivity in the presence of suitable organic solvents suggests potential applications in pharmaceutical and fine chemical synthesis (Molinari et al., 1998).
Medicinal Applications : The study of octanol/water partition coefficients provides insights into the biological behavior of certain medicinal compounds. This understanding is crucial in drug design and the development of antidotes for mercury poisoning (Canty et al., 1984).
Improving Biocatalysis with Magnetic Fields : The use of magnetic cross-linked lipase aggregates in the resolution of (R,S)-2-Octanol under an alternating magnetic field showed enhanced enzymatic activity. This method has the potential to improve efficiency in biocatalytic processes (Liu et al., 2015).
Safety And Hazards
- Flammability : ®-(-)-2-Octanol is flammable; handle with care.
- Toxicity : While it is generally considered safe, prolonged exposure or ingestion may cause adverse effects. Always follow safety guidelines.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Research on ®-(-)-2-Octanol continues to explore its applications in fields such as:
- Pharmaceuticals : Investigate its potential as a chiral building block.
- Flavor and Fragrance Industry : Optimize its production for use in perfumes, cosmetics, and food flavorings.
- Biocatalysis : Explore enzymatic approaches for synthesis.
Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights. For more detailed information, consult relevant scientific literature12345.
properties
IUPAC Name |
(2R)-octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884209 | |
Record name | 2-Octanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |
Record name | (2R)-2-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19120 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.19 [mmHg] | |
Record name | (2R)-2-Octanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19120 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(R)-(-)-2-Octanol | |
CAS RN |
5978-70-1 | |
Record name | (R)-2-Octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5978-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octanol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octanol, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octanol, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-octan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTANOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SHB67XF6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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